molecular formula C22H19BrClN3O4 B295896 N'-[(E)-{4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-methoxyphenyl}methylidene]pyridine-4-carbohydrazide

N'-[(E)-{4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-methoxyphenyl}methylidene]pyridine-4-carbohydrazide

Cat. No.: B295896
M. Wt: 504.8 g/mol
InChI Key: WFLXRFMYNVVERX-VULFUBBASA-N
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Description

N'-[(E)-{4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-methoxyphenyl}methylidene]pyridine-4-carbohydrazide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a pyridine derivative that has been synthesized through a specific method, which will be discussed in The purpose of this paper is to provide an informative and engaging overview of this compound, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of N'-[(E)-{4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-methoxyphenyl}methylidene]pyridine-4-carbohydrazide is not fully understood. However, it is believed that this compound exerts its anticancer and antifungal effects through the inhibition of specific enzymes involved in cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects. In vitro studies have demonstrated that this compound induces cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the growth and proliferation of fungal cells.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using N'-[(E)-{4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-methoxyphenyl}methylidene]pyridine-4-carbohydrazide in lab experiments is its significant anticancer and antifungal activity. Additionally, this compound is relatively easy to synthesize and has a high degree of stability. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the research and development of N'-[(E)-{4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-methoxyphenyl}methylidene]pyridine-4-carbohydrazide. One potential area of interest is in the development of new drugs for the treatment of cancer and fungal infections. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research. Finally, future studies may focus on the synthesis and evaluation of new derivatives of this compound with improved pharmacological properties.

Synthesis Methods

The synthesis of N'-[(E)-{4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-methoxyphenyl}methylidene]pyridine-4-carbohydrazide involves several steps. The first step is the reaction of 4-bromophenol with 2-(2-chloroethoxy)ethanol in the presence of a base to form 4-(2-(4-bromophenoxy)ethoxy)phenol. The second step involves the reaction of 4-(2-(4-bromophenoxy)ethoxy)phenol with 3-chloro-5-methoxybenzaldehyde in the presence of a base to form 4-((E)-{4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-methoxyphenyl}methylidene)phenol. The final step involves the reaction of 4-((E)-{4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-methoxyphenyl}methylidene)phenol with pyridine-4-carbohydrazide in the presence of a base to form this compound.

Scientific Research Applications

N'-[(E)-{4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-methoxyphenyl}methylidene]pyridine-4-carbohydrazide has potential applications in various areas of scientific research. One of the primary areas of interest is in the development of new drugs for the treatment of various diseases, including cancer. This compound has been shown to exhibit significant anticancer activity in vitro against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been shown to exhibit significant antifungal activity against various fungal strains, including Candida albicans.

Properties

Molecular Formula

C22H19BrClN3O4

Molecular Weight

504.8 g/mol

IUPAC Name

N-[(E)-[4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-methoxyphenyl]methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C22H19BrClN3O4/c1-29-20-13-15(14-26-27-22(28)16-6-8-25-9-7-16)12-19(24)21(20)31-11-10-30-18-4-2-17(23)3-5-18/h2-9,12-14H,10-11H2,1H3,(H,27,28)/b26-14+

InChI Key

WFLXRFMYNVVERX-VULFUBBASA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N/NC(=O)C2=CC=NC=C2)Cl)OCCOC3=CC=C(C=C3)Br

SMILES

COC1=C(C(=CC(=C1)C=NNC(=O)C2=CC=NC=C2)Cl)OCCOC3=CC=C(C=C3)Br

Canonical SMILES

COC1=C(C(=CC(=C1)C=NNC(=O)C2=CC=NC=C2)Cl)OCCOC3=CC=C(C=C3)Br

Origin of Product

United States

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